molecular formula C10H19NO2 B1353976 Ethyl 3-(piperidin-4-yl)propanoate CAS No. 71879-55-5

Ethyl 3-(piperidin-4-yl)propanoate

Cat. No.: B1353976
CAS No.: 71879-55-5
M. Wt: 185.26 g/mol
InChI Key: XHMFMSVBWJZLBF-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-4-yl)propanoate: is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(piperidin-4-yl)propanoate has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(piperidin-4-yl)propanoate is unique due to its specific structure, which includes a piperidine ring and an ester functional group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

Ethyl 3-(piperidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety, which contributes to its pharmacological properties. The compound has the molecular formula C13_{13}H17_{17}N1_{1}O2_{2} and a molecular weight of approximately 221.73 g/mol. Its structure allows for interactions with various biological targets, making it a versatile compound in drug design.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : It may act as an inhibitor or activator, modulating enzyme activity and influencing biochemical pathways.
  • Receptors : The compound has been studied for its binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as acetylcholine and dopamine receptors.
  • DNA Interaction : Some studies suggest that this compound can intercalate with DNA, potentially disrupting normal cellular functions.

1. Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been tested for efficacy against bacteria and viruses, showing promising results in inhibiting growth and replication.

2. Anti-inflammatory Effects

Certain derivatives of this compound have demonstrated the ability to reduce inflammation markers in biological assays, indicating potential use in treating inflammatory conditions.

3. Neuropharmacological Effects

This compound has been investigated for its antidepressant and analgesic properties. Studies suggest that it modulates neurotransmitter levels, providing pain relief through central nervous system pathways.

4. Anticancer Activity

Preliminary studies have shown that this compound may have anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

Compound NameStructureUnique Features
Ethyl 3-(pyridin-4-yl)propanoateStructure not shownExhibits strong anti-cancer activity
Ethyl 3-(morpholin-4-yl)propanoateStructure not shownKnown for neuroprotective properties
Ethyl 3-(pyrrolidin-4-yl)propanoateStructure not shownPotential applications in pain management

These comparisons highlight the unique structural features of this compound that contribute to its varied biological activities.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Neuropharmacological Study : A study investigated the antidepressant effects of this compound in animal models, demonstrating significant reductions in depressive-like behaviors through modulation of serotonin levels.
  • Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations.
  • Anti-inflammatory Research : Clinical trials evaluated the anti-inflammatory effects in models of arthritis, revealing a reduction in inflammatory markers and improved mobility.

Properties

IUPAC Name

ethyl 3-piperidin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMFMSVBWJZLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434108
Record name ethyl 3-piperidin-4-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71879-55-5
Record name ethyl 3-piperidin-4-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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